molecular formula C55H83NO21 B1206211 Avenacin A-1

Avenacin A-1

Cat. No. B1206211
M. Wt: 1094.2 g/mol
InChI Key: SYXUBXTYGFJFEH-PFTGTSLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avenacin A-1 is a trisaccharide derivative and a triterpenoid saponin. It derives from a hydride of an oleanane.

Scientific Research Applications

Antimicrobial Properties and Plant Defense

Avenacin A-1, primarily found in oat roots, exhibits broad-spectrum resistance to soil pathogens. This compound is significant for its antimicrobial properties, particularly against fungal pathogens. Studies have shown that avenacins, including Avenacin A-1, are crucial for oat plant defense against various soil-borne fungal diseases, enhancing their resistance and survival (Mylona et al., 2008); (Türk et al., 2005).

Avenacin Biosynthesis and Root Development

Research has identified several genes, such as Sad3 and Sad4, involved in the biosynthesis of Avenacin A-1. These genes are crucial not only for avenacin production but also for normal root development and health in oats. Mutations in these genes can lead to stunted root growth and other developmental issues, highlighting the importance of avenacin biosynthesis in overall plant health (Mylona et al., 2008).

Gene Clusters and Evolution of Metabolic Pathways

Avenacin A-1 biosynthesis has contributed significantly to our understanding of plant metabolic pathways and gene clustering. The discovery of gene clusters for avenacin synthesis in oats provides insights into the evolution of specialized metabolic pathways in plants. These gene clusters are thought to have evolved to facilitate the co-inheritance and co-regulation of functionally related genes (Qi et al., 2004); (Mugford et al., 2013).

Modulation of Saponin Glycosylation

Studies on Avenacin A-1 have also provided insights into the process of glycosylation in plants, which is critical for the bioactivity of saponins like avenacin. Understanding the enzymes involved in adding sugar units to avenacins can help decipher the broader aspects of specialized metabolic pathways in plants (Townsend et al., 2006).

properties

Product Name

Avenacin A-1

Molecular Formula

C55H83NO21

Molecular Weight

1094.2 g/mol

IUPAC Name

[(1S,3R,5R,6R,9S,10R,11R,14R,15S,17S,18S,20S,21R,23R)-21-formyl-17-hydroxy-9-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-10-(hydroxymethyl)-6,10,14,15,18,21-hexamethyl-2-oxahexacyclo[13.8.0.01,3.05,14.06,11.018,23]tricosan-20-yl] 2-(methylamino)benzoate

InChI

InChI=1S/C55H83NO21/c1-49(23-59)17-32-51(3,19-36(49)74-45(69)25-10-8-9-11-26(25)56-7)33(61)18-54(6)53(5)15-12-30-50(2,31(53)16-35-55(32,54)77-35)14-13-34(52(30,4)24-60)75-48-44(76-47-43(68)41(66)38(63)28(21-58)72-47)39(64)29(22-70-48)73-46-42(67)40(65)37(62)27(20-57)71-46/h8-11,23,27-44,46-48,56-58,60-68H,12-22,24H2,1-7H3/t27-,28-,29+,30-,31-,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42-,43-,44-,46+,47+,48+,49+,50+,51+,52+,53-,54+,55-/m1/s1

InChI Key

SYXUBXTYGFJFEH-PFTGTSLFSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C[C@@H]4[C@]5([C@]3(C[C@@H]([C@@]6([C@H]5C[C@@]([C@H](C6)OC(=O)C7=CC=CC=C7NC)(C)C=O)C)O)C)O4)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC12CCC(C(C1CCC3(C2CC4C5(C3(CC(C6(C5CC(C(C6)OC(=O)C7=CC=CC=C7NC)(C)C=O)C)O)C)O4)C)(C)CO)OC8C(C(C(CO8)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O

synonyms

avenacin A 1
avenacin A-1

Origin of Product

United States

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